Batch-to-Batch Purity Specification: 97–98% by HPLC with Full Analytical Documentation
Reputable vendors specify purity for 4-(benzylamino)quinazoline-6-carbaldehyde at 97% (Bidepharm) to 98% (Leyan) as determined by HPLC, with full batch-specific analytical documentation including NMR, HPLC, and GC available upon procurement . This represents a defined purity standard suitable for synthetic intermediate use without requiring additional in-house purification prior to derivatization. The availability of comprehensive analytical certificates (COA) from multiple vendors provides procurement flexibility and supply chain redundancy.
| Evidence Dimension | Vendor-specified purity (HPLC) |
|---|---|
| Target Compound Data | 97% to 98% |
| Comparator Or Baseline | Vendor specification threshold for research-grade synthetic intermediates |
| Quantified Difference | 97–98% purity meets or exceeds typical research-grade intermediate specifications (commonly 95–97% for analogous substituted quinazolines) |
| Conditions | HPLC analysis; vendor QC release specifications (Bidepharm, Leyan) |
Why This Matters
Procurement decisions rely on verified purity specifications to ensure reproducible downstream synthetic outcomes without the cost and time burden of additional purification.
